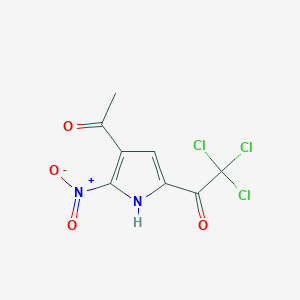

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Description

Properties

IUPAC Name |

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGNPSISZDSTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone (Key Intermediate)

- Method A : Reaction of pyrrole with 2,2,2-trichloroacetyl chloride in dry diethyl ether at 0°C for approximately 48 hours yields the 2-trichloroacetylpyrrole intermediate with yields up to 99% after extraction and purification by ethyl acetate.

- Method B : Alternative synthesis uses potassium carbonate as a base in diethyl ether at room temperature (20°C) for 1 hour, followed by purification via column chromatography, yielding about 77.8% product.

| Parameter | Method A | Method B |

|---|---|---|

| Reagents | Pyrrole + 2,2,2-trichloroacetyl chloride | Pyrrole + 2,2,2-trichloroacetyl chloride + K2CO3 |

| Solvent | Diethyl ether | Diethyl ether |

| Temperature | 0°C | 20°C |

| Reaction Time | 48 hours | 1 hour |

| Yield | Up to 99% | 77.8% |

| Purification | Extraction with ethyl acetate | Column chromatography |

Nitration of the Pyrrole Ring

- The nitration is typically regioselective at the 5-position of the pyrrole ring.

- Mild nitrating agents such as nitric acid or mixed acid systems can be employed under controlled temperatures to avoid ring degradation.

- Literature reports confirm successful nitration leading to 5-nitro substitution without affecting the trichloroacetyl group.

Introduction of the Acetyl Group at the 4-Position

- The acetylation at the 4-position of the pyrrole ring is achieved via Friedel–Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).

- The reaction is performed under anhydrous conditions, often at low temperatures (0–5°C) to ensure regioselectivity and minimize side reactions.

- The acetylation step follows nitration and trichloroacetylation to afford the 4-acetyl-5-nitro substituted pyrrole.

Representative Reaction Scheme

Pyrrole

|

| 1) Reaction with 2,2,2-trichloroacetyl chloride, Et2O, 0°C, 48 h

V

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone

|

| 2) Nitration (HNO3 or mixed acid), controlled temp

V

2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

|

| 3) Friedel–Crafts acetylation (AcCl, AlCl3, 0–5°C)

V

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy : Proton NMR shows characteristic shifts for the acetyl methyl group (~δ 2.5 ppm), aromatic pyrrole protons, and the nitro-substituted positions with downfield shifts due to electron-withdrawing groups.

- Mass Spectrometry : Confirms molecular ion peak consistent with the molecular formula C10H6Cl3N2O4.

- IR Spectroscopy : Displays strong absorptions for carbonyl groups (~1700 cm⁻¹), nitro groups (~1500 and 1350 cm⁻¹), and trichloromethyl groups.

- X-ray Crystallography : Used in some studies to confirm regioselectivity and substitution pattern on the pyrrole ring.

Research Findings and Optimization Notes

- The low temperature and prolonged reaction time in trichloroacetylation favor higher yields and purity by minimizing side reactions such as polymerization or over-acylation.

- Nitration must be carefully controlled to avoid ring degradation; mild nitrating conditions are preferred.

- Friedel–Crafts acetylation requires anhydrous conditions and stoichiometric control of Lewis acid to ensure regioselectivity at the 4-position.

- Alkylation of the pyrrole nitrogen can be performed post-acetylation if further derivatization is needed, using potassium tert-butoxide as a base and phase-transfer catalysts in DMF.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Trichloroacetylation | 2,2,2-trichloroacetyl chloride, Et2O, 0°C, 48 h | Up to 99% | High yield, low temp prevents side reactions |

| Nitration | HNO3 or mixed acid, controlled temp | Moderate to high | Regioselective nitration at 5-position |

| Friedel–Crafts acetylation | Acetyl chloride, AlCl3, 0–5°C | High | Selective acetylation at 4-position |

| Optional N-alkylation | Alkyl bromoacetate, KOtBu, Bu4NBr, DMF | 67–86% (for related derivatives) | For further functionalization |

This comprehensive preparation approach for This compound is well-documented in peer-reviewed literature and patent sources, ensuring reproducibility and scalability for research and industrial applications. The key to successful synthesis lies in the careful control of reaction conditions for each step, particularly during the trichloroacetylation and nitration stages.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The trichloroethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The primary product would be the corresponding amine derivative.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential : Pyrrole derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth . The specific compound may exhibit similar properties due to its structural analogies.

Materials Science Applications

Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. By incorporating the trichloroethyl moiety into polymer backbones, researchers have developed materials suitable for high-performance applications .

Nanomaterials : There is ongoing research into using this compound as a precursor for nanomaterials. Its unique chemical properties allow for the creation of nanoparticles with specific functionalities that can be applied in drug delivery systems .

Environmental Applications

Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of environmentally friendly agricultural chemicals .

Pollution Remediation : There is potential for utilizing this compound in the remediation of contaminated environments. Its chemical properties could facilitate the breakdown of pollutants in soil and water systems, contributing to environmental restoration efforts .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The trichloroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Insights

Halogen Effects: The trichloroacetyl group (Cl₃) in the target compound and analogs () imparts stronger electron-withdrawing effects compared to trifluoroacetyl (F₃) derivatives (). This difference influences reactivity in nucleophilic substitutions and stability under acidic/basic conditions. Fluorinated analogs (e.g., CAS 2126163-04-8) exhibit lower molecular weights (~250 vs.

Substituent Impact: The 5-nitro group in the target compound and CAS 2126163-04-8 increases electrophilicity of the pyrrole ring, favoring reactions such as nucleophilic aromatic substitution.

Synthetic Accessibility: The trifluoro derivative (CAS 2126163-04-8) is commercially available but listed as discontinued (), while trichloro analogs require specialized synthesis. For example, 1-(1-benzyl-pyrrol-2-yl)-trichloroethanone was synthesized in 68% yield using pyridine and trifluoroacetic anhydride ().

Nitro groups in similar structures (e.g., ) are associated with antimicrobial activity, though direct evidence for the target compound is lacking.

Biological Activity

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and nitro groups, along with a trichloroethanone moiety. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

- Molecular Formula : C₈H₅Cl₃N₂O₄

- Molecular Weight : 299.495 g/mol

- LogP : 3.2016 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 95.75 Ų

The presence of the trichloroethanone moiety imparts distinct reactivity and properties compared to similar compounds, making it particularly useful in applications requiring specific chemical reactivity or stability .

The biological activity of this compound is primarily attributed to its interaction with various biological molecules:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components such as proteins and nucleic acids.

- Acetyl Group Reactivity : The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules.

- Electrophilic Nature : The trichloroethanone moiety acts as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, which may lead to altered biological functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the pyrrole structure:

- A study on nitro-pyrrolomycins indicated that modifications at the pyrrole ring could enhance activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The introduction of the nitro group in different positions significantly affected the antibacterial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitro-PM 1 | S. aureus | 80 μM |

| Nitro-PM 2 | P. aeruginosa | 90 μM |

This data suggests that structural modifications can lead to varying degrees of antibacterial activity, highlighting the importance of the nitro group's position on efficacy.

Antitumor Activity

In addition to antibacterial effects, compounds similar to this compound have shown potential antitumor activity:

- Research demonstrated that certain derivatives exhibited cytotoxic effects against colon (HCT116) and breast (MCF7) cancer cell lines while maintaining lower toxicity towards normal epithelial cells. This selectivity is crucial for therapeutic applications .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using various cell lines:

| Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|

| HCT116 | 25 | Moderate |

| MCF7 | 30 | Moderate |

| hTERT RPE-1 | >100 | Low |

The findings suggest that while there is significant activity against cancer cells, normal cells remain largely unaffected at higher concentrations .

Synthesis and Evaluation of Biological Activity

A notable study synthesized new derivatives based on the pyrrole structure and evaluated their biological activities through various assays:

- Synthesis Methodology : The synthesis involved nitration followed by acetylation under controlled conditions to minimize by-products.

- Biological Assays : Compounds were tested for their antibacterial and cytotoxic properties using standardized protocols.

Results Summary

The synthesized compounds exhibited diverse biological activities, with several demonstrating potent antibacterial effects at low concentrations while maintaining favorable toxicity profiles against normal cells.

Q & A

Q. What are the optimal synthetic routes for 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclization reactions or functionalization of pyrrole precursors. For example, General Procedure B ( ) involves refluxing intermediates in solvents like xylene with oxidizing agents (e.g., chloranil) for 25–30 hours, followed by purification via recrystallization from methanol (68% yield). To improve yields:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals based on substituent effects. For example, the acetyl group (δ ~2.5 ppm in 1H NMR) and trichloromethyl group (δ ~90–100 ppm in 13C NMR) are key identifiers. Compare with structurally similar compounds (e.g., reports δ 5.60 ppm for CH2 protons in a related pyrrole derivative) .

- FTIR : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches.

- HRMS : Validate molecular weight (e.g., C7H11NO derivatives in show HRMS data for confirmation) .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trichloroethanone derivatives).

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (refer to Safety Data Sheets in and ).

- First Aid : In case of exposure, rinse with water and consult a physician immediately (as per ) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of nitro-substituted pyrrole intermediates?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify rate-determining steps.

- Isotopic Labeling : Use 15N-labeled nitro precursors to track nitro-group incorporation (e.g., similar to pyrazole syntheses in ).

- DFT Calculations : Model transition states to predict regioselectivity (e.g., used DFT to study enone reactivity) .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that cause signal splitting.

- COSY/HSQC : Assign ambiguous proton-carbon correlations (e.g., aromatic protons in ’s pyrimidine derivatives).

- X-ray Crystallography : Resolve structural ambiguities (e.g., deposited CCDC 1988019 for enone derivatives) .

Q. What computational approaches predict this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. How do solvent dielectric constants influence reaction pathways for pyrrole derivatives?

Methodological Answer:

- Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents in cyclization reactions. High dielectric constants stabilize ionic intermediates (e.g., nitro-group activation).

- Kinetic Profiling : Measure rate constants in different solvents to correlate with solvent parameters (e.g., used xylene for its high boiling point) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.